5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a hydroxyl group, and a pyridinyl ethyl ketone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps:
Bromination: The starting material, typically an indole derivative, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group. This can be achieved using various hydroxylating agents under controlled conditions.
Chemical Reactions Analysis
5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridinyl ethyl ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
5-BROMO-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11BrN2O3 |
---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-1-2-12-11(7-10)15(21,14(20)18-12)8-13(19)9-3-5-17-6-4-9/h1-7,21H,8H2,(H,18,20) |
InChI Key |
ILQXFDPUUQAKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(CC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
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